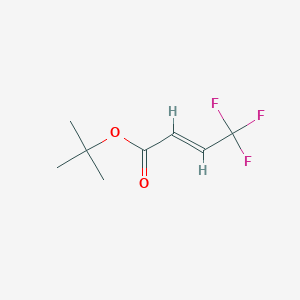

Tert-butyl 4,4,4-trifluorobut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBVAEUIRPBJOA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable fluorinated building block in organic synthesis and drug discovery. The core of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized and reliable method for the stereoselective formation of alkenes. This document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is an α,β-unsaturated ester containing a trifluoromethyl group, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of molecules, making it a desirable moiety in the design of novel pharmaceuticals. The tert-butyl ester group serves as a sterically bulky protecting group that can be selectively cleaved under acidic conditions. The double bond provides a handle for further functionalization. The Horner-Wadsworth-Emmons reaction is the preferred method for the synthesis of this compound, offering high E-stereoselectivity and generally good yields.[1][2]

Synthesis Pathway: The Horner-Wadsworth-Emmons Reaction

The most effective and commonly employed method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde with a stabilized phosphonate (B1237965) ylide. In this specific case, the ylide is generated from tert-butyl diethylphosphonoacetate (B8399255), which then reacts with trifluoroacetaldehyde (B10831). The HWE reaction typically favors the formation of the (E)-alkene, which is the desired isomer for this product.[2]

The overall reaction can be summarized as follows:

Reagents and Materials

| Reagent/Material | Purpose |

| Tert-butyl diethylphosphonoacetate | Phosphonate precursor to the ylide |

| Sodium hydride (NaH) or other suitable base | Deprotonation of the phosphonate |

| Anhydrous Tetrahydrofuran (B95107) (THF) or other aprotic solvent | Reaction solvent |

| Trifluoroacetaldehyde (or its hydrate) | Aldehyde coupling partner |

| Diethyl ether | Extraction solvent |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Quenching agent |

| Brine | Washing agent |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |

| Silica (B1680970) gel | Stationary phase for column chromatography |

| Hexane (B92381) and Ethyl acetate (B1210297) | Mobile phase for column chromatography |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction. This protocol is based on established procedures for similar transformations.

Step 1: Generation of the Phosphonate Ylide

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) under a nitrogen atmosphere.

-

Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Tert-butyl diethylphosphonoacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then allowed to warm to room temperature and stirred for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

Step 2: Reaction with Trifluoroacetaldehyde

-

The reaction mixture containing the phosphonate ylide is cooled to -78 °C using a dry ice/acetone bath.

-

Trifluoroacetaldehyde (gas or as a solution in a suitable solvent, 1.0-1.2 equivalents) is then slowly added to the reaction mixture. If using trifluoroacetaldehyde hydrate, it can be added as a solution in THF.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, and then allowed to warm slowly to room temperature overnight.

Step 3: Work-up and Purification

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.

Quantitative Data

| Parameter | Value |

| Yield | Typically in the range of 70-90% |

| Purity | >95% after column chromatography |

| Stereoselectivity | Predominantly the (E)-isomer (>95:5 E/Z) |

Note: The exact yield and purity will depend on the specific reaction conditions and the purity of the starting materials.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.95 (dq, 1H, J = 15.6, 6.8 Hz, CF₃CH=), 6.10 (d, 1H, J = 15.6 Hz, =CHCO₂tBu), 1.50 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 163.5 (C=O), 133.0 (q, J = 6.0 Hz, =CHCO₂tBu), 125.0 (q, J = 35.0 Hz, CF₃CH=), 122.5 (q, J = 270.0 Hz, CF₃), 82.0 (C(CH₃)₃), 28.0 (C(CH₃)₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) -65.5 (d, J = 6.8 Hz).

Infrared (IR) Spectroscopy

-

IR (neat, cm⁻¹): ν 2985, 1720 (C=O), 1660 (C=C), 1280, 1160 (C-F).

Mass Spectrometry (MS)

-

MS (EI): m/z (%) 196 (M⁺), 141, 123, 69, 57.

Synthesis Pathway and Logic Diagram

The synthesis of this compound can be visualized as a two-step process involving the preparation of the phosphonate reagent followed by the Horner-Wadsworth-Emmons reaction.

Caption: Synthesis workflow for this compound.

The logical flow of the Horner-Wadsworth-Emmons reaction itself can be broken down into several key mechanistic steps.

Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective pathway for the synthesis of this compound. This technical guide outlines the necessary reagents, a detailed experimental protocol, and the expected quantitative and qualitative data for this transformation. By following the procedures described herein, researchers and drug development professionals can reliably synthesize this valuable fluorinated building block for a wide range of applications in medicinal chemistry and organic synthesis. The provided diagrams offer a clear visualization of the synthesis workflow and the underlying reaction mechanism, further aiding in the practical implementation of this synthetic route.

References

An In-depth Technical Guide to Tert-butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of tert-butyl 4,4,4-trifluorobut-2-enoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the chemical formula C₈H₁₁F₃O₂. Its structure features a tert-butyl ester group and a trifluoromethyl group attached to a butenoate backbone. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78762-71-7 | |

| Molecular Formula | C₈H₁₁F₃O₂ | |

| Molecular Weight | 196.17 g/mol | |

| Boiling Point | 132-133 °C | |

| Refractive Index (n20/D) | 1.3727 | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

General Synthetic Approach:

A plausible synthetic route would involve the esterification of 4,4,4-trifluorobut-2-enoic acid with a source of a tert-butyl group. Common methods for tert-butylation of carboxylic acids include:

-

Acid-catalyzed reaction with isobutylene: This is a widely used industrial method.

-

Reaction with tert-butanol (B103910) in the presence of a dehydrating agent or a catalyst.

-

Use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-tert-butoxy-1-methylpyridinium triflate.[1]

The general workflow for such a synthesis can be visualized as follows:

Reactivity:

The reactivity of this compound is dictated by the presence of the α,β-unsaturated ester moiety and the electron-withdrawing trifluoromethyl group. This combination makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

-

Michael Addition: The compound is expected to be an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles, such as enolates, amines, and thiols, at the β-position.

-

Diels-Alder Reaction: The electron-deficient double bond suggests that it can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

The trifluoromethyl group enhances the electrophilicity of the double bond, making these reactions more facile compared to their non-fluorinated analogs.

Spectral Data

Detailed experimental NMR spectra for this compound are not available in the searched literature. However, based on the structure and data from similar compounds, the expected spectral features can be predicted.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the tert-butyl protons and the vinylic protons.

-

tert-Butyl group (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, is expected in the upfield region, typically around δ 1.5 ppm.

-

Vinylic protons (-CH=CH-): Two signals, each integrating to 1 proton, are expected in the olefinic region (δ 5.5-7.5 ppm). These protons would likely appear as doublets of quartets (or more complex multiplets) due to coupling with each other (J-coupling) and with the trifluoromethyl group.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

-

Carbonyl carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm.

-

Vinylic carbons (-CH=CH-): Two signals in the olefinic region (δ 120-150 ppm). The carbon α to the carbonyl will be further downfield than the β-carbon. The carbon attached to the CF₃ group will show coupling with the fluorine atoms.

-

Trifluoromethyl carbon (-CF₃): A quartet in the region of δ 120-130 ppm due to coupling with the three fluorine atoms.

-

tert-Butyl carbons (-C(CH₃)₃ and -C(CH₃)₃): Two signals are expected. One for the quaternary carbon and one for the three equivalent methyl carbons.

3.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a doublet or a more complex multiplet due to coupling with the adjacent vinylic proton. The chemical shift would be in the typical range for a CF₃ group attached to an sp²-hybridized carbon.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The trifluoromethyl group can act as a lipophilic hydrogen bond donor and can block metabolic pathways.

While specific applications of this compound in drug development are not detailed in the available literature, its structural motifs suggest potential as a building block for the synthesis of more complex, biologically active molecules. The α,β-unsaturated ester functionality allows for its use in conjugate addition reactions to introduce the trifluoromethylated butenoate moiety into a target scaffold. This could be a valuable strategy for modifying lead compounds in drug discovery programs.

The logical relationship for its potential application in drug development can be visualized as follows:

Safety and Handling

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable building block in organic synthesis, particularly for the introduction of a trifluoromethyl group. Its reactivity as a Michael acceptor and a dienophile opens up possibilities for the synthesis of a variety of complex molecules. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications for researchers in academia and industry. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

In-Depth Technical Guide: Tert-butyl 4,4,4-trifluorobut-2-enoate (CAS 78762-71-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable fluorinated building block in organic synthesis and medicinal chemistry. This document consolidates its physicochemical properties, synthesis methodologies, reactivity, and safety information to support its effective application in research and development.

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a refrigerator. Key quantitative data for this compound are summarized in the table below. There is a notable discrepancy in the reported melting point, which is listed as higher than the boiling point in one source; this is likely an error, and the compound is expected to be a liquid or low-melting solid at temperatures well below its boiling point.

| Property | Value | Source(s) |

| CAS Number | 78762-71-7 | [1] |

| Molecular Formula | C₈H₁₁F₃O₂ | [2] |

| Molecular Weight | 196.17 g/mol | [2] |

| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |

| Boiling Point | 132-133 °C | |

| Melting Point | 152-156 °C (Note: This is likely erroneous) | |

| Refractive Index (n20/D) | 1.3727 | |

| Physical Form | Solid | |

| Purity | 95% |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the tert-butyl group and the vinylic protons. The tert-butyl group will appear as a singlet, integrating to nine protons, typically in the upfield region (δ 1.0-2.0 ppm). The vinylic protons will appear as doublets or doublet of quartets due to coupling with each other and the trifluoromethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, the quaternary and methyl carbons of the tert-butyl group, and the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.

IR Spectroscopy

The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=C stretching of the alkene (around 1650 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, its structure suggests logical synthetic routes.

Synthesis

A plausible and common method for the synthesis of α,β-unsaturated esters like this compound is the Wittig reaction or its Horner-Wadsworth-Emmons modification. This would involve the reaction of a phosphorus ylide with an appropriate carbonyl compound.

Conceptual Synthesis Workflow via Wittig-type Reaction

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (General Horner-Wadsworth-Emmons Reaction):

A detailed protocol for a similar transformation involves the following general steps. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Ylide Generation: A phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is deprotonated with a suitable base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Carbonyl: The appropriate trifluoromethyl carbonyl compound (e.g., trifluoroacetaldehyde) is then added dropwise to the solution of the ylide at a controlled temperature (often 0 °C or below).

-

Workup: The reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel.

Reactivity

The reactivity of this compound is primarily dictated by the electron-withdrawing trifluoromethyl group and the electrophilic α,β-unsaturated ester system.

-

Michael Addition: The β-carbon of the butenoate is highly susceptible to nucleophilic attack. This makes the compound an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Michael Addition Reaction Pathway

References

In-Depth Technical Guide: Molecular Weight of Tert-butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a step-by-step calculation of its molecular weight.

Compound Identification

Systematic Name: this compound

Common Synonym: tert-Butyl 4,4,4-trifluorocrotonate

CAS Number: 136383-21-6, 78762-71-7[1]

Molecular Formula: C₈H₁₁F₃O₂[1]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₈H₁₁F₃O₂, indicates that each molecule of this compound contains 8 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms.

Atomic Weight of Constituent Elements

The calculation of the molecular weight is based on the standard atomic weights of each element.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Fluorine | F | 18.998 |

| Oxygen | O | 15.999 |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 196.168 |

Based on this calculation, the molecular weight of this compound is 196.17 g/mol . This value is consistent with chemical supplier data, which lists the molecular weight as 196.169 g/mol .[1]

Logical Framework for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its systematic name.

Caption: Logical workflow for molecular weight determination.

Experimental Protocol (Hypothetical)

While the molecular weight is a calculated value, its confirmation in a laboratory setting would typically be achieved through mass spectrometry.

Objective: To experimentally confirm the molecular weight of this compound.

Methodology: Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this peak would be expected at an m/z value corresponding to its molecular weight, approximately 196. The spectrum will also likely show peaks for fragment ions, which can be used to elucidate the structure of the molecule.

The following diagram outlines the experimental workflow for mass spectrometry.

Caption: Experimental workflow for mass spectrometry.

References

Elucidation of the Chemical Structure of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4,4,4-trifluorobut-2-enoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established synthetic methodologies with predictive spectroscopic analysis based on analogous compounds.

Chemical Structure

The chemical structure of this compound is characterized by a four-carbon chain containing a trifluoromethyl group at the C4 position, a carbon-carbon double bond between C2 and C3, and a tert-butyl ester at the C1 position. The molecule can exist as either the (E)- or (Z)-isomer, with the (E)-isomer generally being the more thermodynamically stable product in common synthetic routes like the Horner-Wadsworth-Emmons reaction.

Synthesis Methodology: Horner-Wadsworth-Emmons Reaction

A reliable method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde or ketone with a phosphonate (B1237965) carbanion. For the synthesis of this compound, this would involve the reaction of trifluoroacetaldehyde (B10831) with a phosphonate reagent such as tert-butyl diethylphosphonoacetate (B8399255). The HWE reaction generally favors the formation of the (E)-alkene.[1]

Experimental Protocol

The following is a detailed, representative protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Materials:

-

tert-Butyl diethylphosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trifluoroacetaldehyde (gas or hydrate)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of tert-butyl diethylphosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Reaction with Trifluoroacetaldehyde: The reaction mixture is cooled back to 0 °C. Trifluoroacetaldehyde gas is then bubbled through the solution, or a solution of trifluoroacetaldehyde hydrate (B1144303) in anhydrous THF is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.

Spectroscopic Data for Structure Elucidation

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.50 | s | 9H | -C(CH ₃)₃ | - |

| ~6.50 | d | 1H | =CH -CO₂tBu | ~15.6 (trans) |

| ~6.90 | dq | 1H | CF₃-CH = | ~15.6 (trans), ~6.8 (quartet) |

Note: The chemical shifts are estimated based on typical values for α,β-unsaturated esters and the influence of the trifluoromethyl group. The large coupling constant between the vinylic protons is indicative of an (E)-isomer.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28.0 | -C(C H₃)₃ |

| ~82.0 | -C (CH₃)₃ |

| ~122.0 (q) | =C H-CO₂tBu |

| ~125.0 (q) | C F₃ |

| ~135.0 (q) | CF₃-C H= |

| ~164.0 | C =O |

Note: The quartet (q) multiplicity for the carbons of the double bond and the trifluoromethyl group is due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -65 | d | ~6.8 |

Note: The chemical shift is referenced to CFCl₃. The doublet arises from coupling with the adjacent vinylic proton.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (tert-butyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1250-1100 | Strong | C-F stretch (trifluoromethyl) |

Note: The strong absorption for the C=O and C-F bonds are characteristic features of this molecule. The IR spectrum of tert-butyl acrylate (B77674) shows a strong C=O stretch around 1725 cm⁻¹.[6][7]

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 141 | [M - C(CH₃)₃]⁺ or [M - tBu]⁺ |

| 127 | [M - O-tBu]⁺ |

| 69 | [CF₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: The fragmentation pattern is predicted based on the structure. The tert-butyl cation (m/z 57) is expected to be a prominent peak. The mass spectrum of ethyl 4,4,4-trifluorocrotonate shows characteristic fragments corresponding to the loss of the ethoxy group and the trifluoromethyl group.[3]

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a well-established synthetic route, such as the Horner-Wadsworth-Emmons reaction, and a thorough analysis of its spectroscopic data. While direct experimental data for this specific molecule is scarce, the predictive data presented in this guide, based on analogous compounds, provides a robust framework for its identification and characterization in a research or drug development setting. The provided experimental protocol offers a reliable starting point for its synthesis, enabling further investigation of its properties and potential applications.

References

- 1. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 1H NMR [m.chemicalbook.com]

- 3. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 13C NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. tert-Butyl acrylate [webbook.nist.gov]

- 7. rsc.org [rsc.org]

A Comprehensive Spectroscopic and Methodological Guide to tert-butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of data from its close structural analog, ethyl 4,4,4-trifluorocrotonate, and predicted values for the tert-butyl ester. The methodologies for its synthesis and spectroscopic analysis are also detailed.

Spectroscopic Data

The expected spectroscopic data for this compound is summarized below. The data for the ethylenic and trifluoromethyl groups are based on the experimentally determined values for ethyl 4,4,4-trifluorocrotonate, a closely related analog. The data for the tert-butyl group are predicted based on standard chemical shift ranges.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.50 | Singlet | 9H | -C(CH3)3 |

| ~6.30 | Doublet of quartets | 1H | =CH-CO |

| ~7.00 | Doublet of quartets | 1H | CF3-CH= |

Solvent: CDCl3. The chemical shifts for the vinyl protons are based on data for ethyl 4,4,4-trifluorocrotonate and may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~28.0 | -C(C H3)3 |

| ~82.0 | -C (CH3)3 |

| ~123.0 (quartet) | C F3 |

| ~125.0 (quartet) | =C H-CO |

| ~135.0 (quartet) | CF3-C H= |

| ~164.0 | C =O |

Solvent: CDCl3. The chemical shifts for the carbon atoms of the butenoate backbone are based on data for ethyl 4,4,4-trifluorocrotonate.[1]

Table 3: 19F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 | Doublet | -CF3 |

Solvent: CCl4, referenced to external CF3COOH. Data is based on ethyl 4,4,4-trifluorocrotonate.[2]

Table 4: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (tert-butyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1660 | Medium | C=C stretch |

| ~1370, 1390 | Medium | C-H bend (tert-butyl) |

| ~1150-1300 | Strong | C-F stretch |

The characteristic absorption bands are predicted based on typical values for α,β-unsaturated esters and trifluoromethyl groups.

Table 5: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 196 | [M]+ (Molecular Ion) |

| 181 | [M - CH3]+ |

| 141 | [M - C(CH3)3 + H]+ or [M - OC(CH3)3]+ |

| 127 | [M - CF3]+ |

| 57 | [C(CH3)3]+ |

The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a plausible method for the synthesis of this compound using the Horner-Wadsworth-Emmons olefination reaction. This reaction is a widely used method for the stereoselective synthesis of alkenes.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trifluoroacetaldehyde (B10831) ethyl hemiacetal

-

tert-Butanol

-

Sodium metal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (1.1 eq) is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 eq) is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Generation of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas at room temperature and can be generated in situ or used from a cylinder. Alternatively, trifluoroacetaldehyde ethyl hemiacetal can be cracked by heating with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and the resulting aldehyde distilled directly into the reaction mixture.

-

Olefination Reaction: The reaction flask containing the phosphonate ylide is cooled to -78 °C (dry ice/acetone bath). A solution of freshly distilled trifluoroacetaldehyde (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound.

Spectroscopic Analysis Methodology

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra are to be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (B151607) (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard for 1H and 13C NMR. For 19F NMR, an external standard such as trifluoroacetic acid in CCl4 can be used.[2]

-

Infrared (IR) Spectroscopy: IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl4).

-

Mass Spectrometry (MS): Mass spectra are to be obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). The sample is introduced directly or via a gas chromatograph (GC-MS).

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

"Tert-butyl 4,4,4-trifluorobut-2-enoate" physical properties (boiling point, melting point)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties, specifically the boiling and melting points, of tert-butyl 4,4,4-trifluorobut-2-enoate. Extensive searches of available scientific literature and chemical databases did not yield specific experimental data for the boiling and melting points of this compound. This suggests that these properties may not have been experimentally determined or publicly reported at this time.

However, to provide valuable context for researchers, this guide presents data on structurally similar compounds. This information can offer estimations and insights into the expected physical properties of this compound. Furthermore, standardized experimental protocols for determining these fundamental physical constants are detailed.

Comparative Analysis of Structurally Related Compounds

The introduction of fluorine atoms into an organic molecule can significantly influence its physical properties, such as boiling and melting points, due to alterations in intermolecular forces, molecular weight, and molecular shape. To provide a reasonable estimation for the physical properties of this compound, the following table summarizes the reported values for its non-fluorinated analog, tert-butyl crotonate, and other related fluorinated esters.

| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) |

| Tert-butyl crotonate | CH₃CH=CHCOOC(CH₃)₃ | 82 °C / 97 mmHg[1][2][3] | Not available |

| Sec-butyl crotonate | CH₃CH=CHCOOCH(CH₃)CH₂CH₃ | 166 °C[4] | Not available |

Note: The boiling point of tert-butyl crotonate is provided at a reduced pressure of 97 mmHg.

The presence of the trifluoromethyl group (CF₃) in this compound is expected to increase its molecular weight and potentially alter its polarity and intermolecular interactions compared to tert-butyl crotonate. This would likely result in a higher boiling point at a similar pressure.

Experimental Protocols for Physical Property Determination

In the absence of reported data, the following established methodologies can be employed to determine the boiling and melting points of this compound in a laboratory setting.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The following protocol outlines a common method using a capillary tube apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the distillation method for determining the boiling point at atmospheric or reduced pressure.

Methodology:

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Reduced Pressure: For compounds that decompose at their atmospheric boiling point, the determination can be carried out under reduced pressure using a vacuum pump. The observed boiling point will be lower than the atmospheric boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the determination and reporting of the physical properties of a chemical compound.

Caption: General workflow for compound synthesis, purification, and physical property determination.

References

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound with potential applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its likely solubility based on the known properties of structurally similar fluorinated esters and α,β-unsaturated systems. Furthermore, this document outlines detailed experimental protocols for determining the solubility of such compounds and presents a representative reaction pathway illustrating its potential synthetic utility.

Introduction

This compound is an α,β-unsaturated ester characterized by the presence of a trifluoromethyl group and a bulky tert-butyl ester moiety. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, while the tert-butyl group provides steric hindrance and stability.[1] These structural features are expected to dictate its solubility in various organic and aqueous solvent systems. Understanding the solubility profile of this compound is critical for its application in reaction chemistry, purification processes, and formulation development.

Fluorinated esters, in general, exhibit unique solubility characteristics. The incorporation of fluorine atoms can enhance solubility in certain nonpolar solvents and with specific salts, while potentially decreasing solubility in polar protic solvents compared to their non-fluorinated analogs.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar alkyl and aryl groups of these solvents are expected to effectively solvate the nonpolar tert-butyl and trifluoromethyl moieties of the solute. |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its moderate polarity should be well-suited for this fluorinated ester. |

| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, but its primary interaction with the solute will be through dipole-dipole and van der Waals forces, leading to good solubility. | |

| Ethyl Acetate (B1210297) | Soluble | As an ester itself, ethyl acetate shares structural similarities with the solute, promoting miscibility. | |

| Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the ester functionality of the solute. | |

| Acetonitrile (MeCN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent; while solubility is expected, it may be less than in other aprotic solvents with lower polarity. | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that is a good solvent for a wide range of organic molecules. | |

| Polar Protic | Water | Insoluble | The hydrophobic nature of the tert-butyl group and the trifluoromethyl moiety are expected to make the compound immiscible with water. |

| Methanol, Ethanol | Sparingly Soluble | The polarity and hydrogen-bonding capability of simple alcohols are not ideal for solvating the largely nonpolar solute. Some solubility may be observed due to the ester functionality. | |

| tert-Butanol (B103910) | Soluble | The structural similarity of tert-butanol to the tert-butyl group of the solute is likely to promote solubility.[2] | |

| Aqueous Acid/Base | 5% HCl (aq) | Insoluble | The compound lacks a basic functional group that can be protonated to form a water-soluble salt.[3][4] |

| 5% NaOH (aq) | Insoluble (at RT) | While the ester can be hydrolyzed under basic conditions, this is a chemical reaction rather than a simple dissolution. At room temperature, the compound is not expected to be appreciably soluble.[3][4] Hydrolysis may occur upon heating. |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for the qualitative and quantitative determination of the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.[5][6]

Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of solvents (as listed in Table 1)

Procedure:

-

Add approximately 20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is classified as soluble .

-

If the solid has not completely dissolved, the mixture can be gently warmed (if the solvent's boiling point allows) to observe any change in solubility.

-

If a significant portion of the solid remains undissolved, the compound is classified as insoluble . If partial dissolution is observed, it is classified as sparingly soluble .

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The excess solid ensures that equilibrium is reached at saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of a Representative Synthetic Application

This compound, as an α,β-unsaturated ester, is an excellent candidate for Michael addition reactions. This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The diagram below illustrates the general workflow for a base-catalyzed Michael addition of a nucleophile to this substrate.

Caption: Workflow for a Michael Addition Reaction.

Conclusion

This technical guide has presented a predicted solubility profile for this compound, based on its chemical structure and the properties of related compounds. While it is expected to be soluble in a range of common organic aprotic solvents and insoluble in water, experimental verification is essential. The provided protocols for qualitative and quantitative solubility determination offer a robust framework for obtaining precise experimental data. The illustrative workflow of a Michael addition reaction highlights a key area of its potential synthetic utility, providing a foundation for further research and application development in the fields of chemistry and pharmaceuticals.

References

Stability and Storage of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4,4,4-trifluorobut-2-enoate. Drawing upon established chemical principles and data from analogous structures, this document outlines the compound's expected stability profile under various conditions and provides a framework for its proper handling and storage to ensure its integrity for research and development applications.

Core Concepts and Stability Overview

This compound is a molecule that incorporates three key functional groups, each contributing to its overall chemical stability and reactivity profile: a tert-butyl ester, an α,β-unsaturated carbonyl system, and a trifluoromethyl group. Understanding the interplay of these groups is crucial for predicting its stability.

-

Tert-butyl Ester: Generally, tert-butyl esters are known for their relative stability under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, proceeding through a mechanism involving the formation of a stable tert-butyl cation.

-

α,β-Unsaturated System: The conjugated double bond in the α,β-unsaturated ester moiety makes the molecule susceptible to photochemical reactions, such as E/Z isomerization or cycloadditions, upon exposure to light.

-

Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ester and the double bond. For instance, fluorination can impact the hydrolytic stability of esters.

Based on these structural features, the primary degradation pathways for this compound are anticipated to be acid-catalyzed hydrolysis and photodegradation.

Physicochemical and Storage Data

While specific experimental data on the stability of this compound is limited in publicly available literature, the following tables summarize its known physical properties and recommended storage conditions based on supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78762-71-7 | [1] |

| Molecular Formula | C8H11F3O2 | |

| Molecular Weight | 196.17 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% - 98% | [2] |

| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Source |

| Storage Temperature | Refrigerator (2-8 °C) | |

| Shipping Temperature | Room Temperature | |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents | [3] |

| Handling | Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection. | [1][3] |

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are provided as a general framework and should be adapted based on specific laboratory capabilities and regulatory requirements.

General Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and significant degradation pathways for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H2O2), 3% and 30%

-

High-purity water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Calibrated pH meter

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H2O2. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) detector

-

A selection of reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl)

Initial Method Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A broad gradient from 5% to 95% B over 20-30 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the parent compound.

Method Development and Validation:

-

Inject the unstressed and stressed samples into the HPLC system.

-

Optimize the mobile phase composition, gradient, pH, and column to achieve adequate separation of all peaks.

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment.

Caption: A logical workflow for the stability assessment of a chemical compound.

Summary and Recommendations

Key Takeaways:

-

Storage: The compound should be stored in a refrigerator (2-8 °C) in a tightly sealed container to minimize potential degradation.

-

Stability: The primary stability concerns are acid-catalyzed hydrolysis and photodegradation. It is expected to be stable under neutral and basic conditions in the absence of light.

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents.[3] Protect from light, especially during long-term storage and when in solution.

For critical applications in drug development and other regulated fields, it is imperative to conduct formal stability studies using a validated stability-indicating analytical method to establish a definitive shelf-life and confirm appropriate storage conditions. The experimental protocols and workflow provided in this guide offer a robust framework for such investigations.

References

An In-depth Technical Guide to Tert-butyl 4,4,4-trifluorobut-2-enoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4,4,4-trifluorobut-2-enoate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in drug development.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals due to its strong electron-withdrawing nature and lipophilicity. α,β-Unsaturated esters are versatile intermediates in organic synthesis, participating in a variety of chemical transformations. The combination of a trifluoromethyl group and an α,β-unsaturated ester moiety in this compound makes it a promising scaffold for the development of new chemical entities.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for custom modifications and scale-up. The primary route to this compound is the esterification of (E)-4,4,4-trifluorobut-2-enoic acid with a tert-butyl source. Due to the steric hindrance of the tert-butyl group and the potential for side reactions, direct acid-catalyzed esterification with tert-butanol (B103910) can be challenging. More sophisticated methods are often required to achieve good yields.

General Synthetic Pathway

A plausible and effective method for the synthesis of tert-butyl esters of sterically hindered or sensitive carboxylic acids is through the use of activating agents. A common approach involves the in-situ formation of a more reactive species from the carboxylic acid, which is then reacted with tert-butanol.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Carbodiimide-Mediated Esterification

This protocol is based on established methods for the synthesis of tert-butyl esters from carboxylic acids using a carbodiimide (B86325) coupling agent and a catalytic base.

Materials:

-

(E)-4,4,4-Trifluorobut-2-enoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of (E)-4,4,4-trifluorobut-2-enoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Safety Precautions: DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Physicochemical Properties and Characterization Data

Due to the limited availability of published experimental data for this compound, the following tables summarize key physicochemical properties and expected spectroscopic data based on its structure and data from closely related analogs.

General Properties

| Property | Value |

| CAS Number | 78762-71-7 |

| Molecular Formula | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol |

| Appearance | Solid |

| Purity | 95% |

| Storage Temperature | Refrigerator |

Predicted Spectroscopic Data

The following tables provide predicted NMR chemical shifts and mass spectrometry data. These are estimations and should be confirmed by experimental analysis.

Table 3.2.1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | dq | 1H | =CH-CF₃ |

| ~6.0-6.2 | d | 1H | -CO-CH= |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Table 3.2.2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~164-166 | C=O |

| ~135-140 (q) | =CH-CF₃ |

| ~125-130 (q) | -CO-CH= |

| ~120-125 (q) | CF₃ |

| ~82-84 | -O-C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Table 3.2.3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~-65 to -70 | d | CF₃ |

Table 3.2.4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 196 | [M]⁺ |

| 140 | [M - C₄H₈]⁺ |

| 123 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural features suggest several potential applications in drug discovery.

Michael Acceptor for Covalent Inhibitors

The α,β-unsaturated ester moiety can act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets. This property is valuable for the design of irreversible or covalent-reversible inhibitors, which can offer advantages in terms of potency and duration of action.

The Pivotal Role of Tert-butyl 4,4,4-trifluorobut-2-enoate in Modern Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated building block of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and its critical application as a drug intermediate, with a particular focus on the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated intermediates, therefore, are of paramount importance in the synthesis of modern pharmaceuticals. This compound has emerged as a key precursor for the introduction of a trifluoromethyl group, a moiety known to enhance the biological activity and metabolic stability of drug molecules. Its application is notably prominent in the synthesis of Sitagliptin, a leading oral medication for the treatment of type 2 diabetes.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively published in readily available literature, the following table summarizes its known properties and provides data for closely related analogs to offer a comparative reference.

| Property | Data for this compound | Data for Ethyl 4,4,4-trifluorobut-2-enoate (Analog) |

| Molecular Formula | C₈H₁₁F₃O₂ | C₆H₇F₃O₂ |

| Molecular Weight | 196.17 g/mol | 168.11 g/mol |

| CAS Number | 136383-21-6 | 25396-01-8 |

| Appearance | Presumed to be a liquid | Liquid |

| Boiling Point | Not available | 65-67 °C / 20 mmHg |

| ¹H NMR (CDCl₃) | Not available | δ 1.32 (t, 3H), 4.25 (q, 2H), 6.40 (d, 1H), 6.95 (dq, 1H) |

| ¹³C NMR (CDCl₃) | Not available | δ 13.9, 61.8, 118.9 (q), 122.9, 137.9 (q), 164.8 |

| ¹⁹F NMR (CDCl₃) | Not available | δ -65.4 |

Synthesis of this compound

The primary synthetic route to α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

General Experimental Protocol (Horner-Wadsworth-Emmons Reaction)

The following is a representative protocol for the synthesis of this compound based on standard HWE reaction conditions.

Materials:

-

tert-Butyl (diethoxyphosphoryl)acetate

-

Trifluoroacetaldehyde (B10831) (gas or solution in a suitable solvent)

-

Sodium hydride (NaH) or other suitable base (e.g., lithium hexamethyldisilazide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl (diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting phosphonate (B1237965) anion solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble trifluoroacetaldehyde gas (1.2 equivalents) through the solution, or add a pre-cooled solution of trifluoroacetaldehyde in THF.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Application as a Drug Intermediate: The Synthesis of Sitagliptin

This compound is a crucial intermediate in the asymmetric synthesis of Sitagliptin, an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.

Role in the Asymmetric Synthesis of Sitagliptin

In a key step of the Sitagliptin synthesis, this compound undergoes a diastereoselective conjugate addition of a chiral amine. This reaction establishes the stereocenter of the β-amino acid moiety of Sitagliptin.

Biological Context: The DPP-4 Signaling Pathway

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.

Mechanism of Action of Sitagliptin

In response to food intake, the intestines release incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the pancreas to release insulin (B600854) and suppress the secretion of glucagon (B607659), thereby lowering blood glucose levels. The enzyme DPP-4 rapidly degrades GLP-1 and GIP, terminating their action.

Sitagliptin is a competitive inhibitor of DPP-4. By blocking the action of DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner, resulting in improved glycemic control in patients with type 2 diabetes.

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of complex, fluorinated drug molecules. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction and its successful application in the diastereoselective synthesis of Sitagliptin underscore its importance in modern medicinal chemistry. A thorough understanding of its synthesis, properties, and role in biological pathways is crucial for the continued development of innovative therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery.

"Tert-butyl 4,4,4-trifluorobut-2-enoate" mechanism of action

Technical Guide: Tert-butyl 4,4,4-trifluorobut-2-enoate

Disclaimer: Extensive research has been conducted to provide a comprehensive overview of the mechanism of action for this compound. However, based on a thorough review of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that This compound is primarily classified as a chemical intermediate or building block for organic synthesis. There is currently no substantive body of research detailing a specific biological mechanism of action for this compound itself. This guide will, therefore, summarize the available information on its role as a synthetic tool and the general significance of its structural motifs in medicinal chemistry.

Introduction to this compound

This compound is an organofluorine compound with the chemical formula C₈H₁₁F₃O₂. Its chemical structure features a tert-butyl ester and a trifluoromethyl group conjugated to an alkene. This combination of functional groups makes it a valuable reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Properties:

| Property | Value |

|---|---|

| CAS Number | 78762-71-7 |

| Molecular Formula | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol |

| Appearance | Colorless to light yellow liquid |

Role in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its function as a building block. The trifluoromethyl (CF₃) group is of particular importance in medicinal chemistry. The incorporation of a CF₃ group into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.

Key Contributions of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors.

-

Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

This compound can be used to introduce the trifluoromethylated butenoate moiety into a larger molecule. The ester can be hydrolyzed or transformed, and the double bond can undergo various chemical reactions, such as Michael additions or reductions, to create a wide range of derivatives.

Potential (but Undocumented) Mechanisms of Action

While there is no specific mechanism of action documented for this compound, compounds with similar structural features, such as α,β-unsaturated esters, can act as Michael acceptors. In a biological context, this could potentially lead to covalent modification of nucleophilic residues (e.g., cysteine) on proteins. However, this is purely speculative for this particular compound and has not been demonstrated in any published research.

Experimental Protocols